1-(1-Iodonaphthalen-2-yl)ethanone

Übersicht

Beschreibung

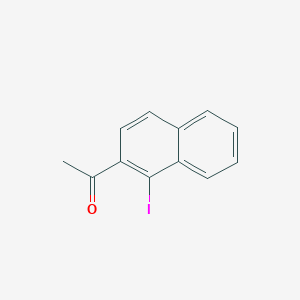

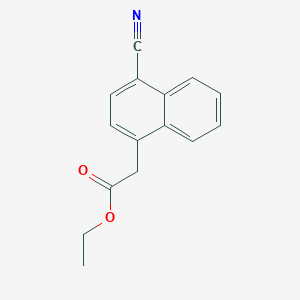

“1-(1-Iodonaphthalen-2-yl)ethanone” is an organic compound that belongs to the family of substituted naphthalenes. It has a molecular weight of 296.11 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using the DFT B3LYP/6-311G (d,p) method .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.1 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Iodobenzannulation of Yne-Allenones : A study by Li et al. (2018) demonstrated a method for iodobenzannulation of yne-allenones. This process facilitates the breaking and rearranging of C≡C bonds to access 4-iodonaphthalen-1-ols, which can serve as a reliable coupling reagent in further chemical reactions, such as Pd-catalyzed deiodinated carbonylation and heterocyclization (Li et al., 2018).

Regioselective Synthesis of Substituted Naphthalenes : Barluenga et al. (2003) reported a metal-free protocol for synthesizing 1-iodonaphthalene derivatives with unique substitution patterns. This process involves the reaction of iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes or alkenes, conducted at room temperature and yielding products in a regioselective manner (Barluenga et al., 2003).

Photoreactivity and Phototrigger Applications

- Caging Phototrigger Based on 2-Acetonaphthyl Chromophore : Khade and Singh (2007) explored the use of carboxylic acid esters derived from 2-bromo-1-(naphthalene-2-yl)ethanone as phototriggers. Upon irradiation in an aqueous environment, these compounds release the parent carboxylic acid, making them effective for biomolecular caging applications (Khade & Singh, 2007).

Synthesis and Characterization of Novel Compounds

- Synthesis of Novel Ligands and Complexes : Li et al. (2014) synthesized novel ligands using 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone and created europium (Eu) (III) complexes. These compounds exhibited strong metal-centered fluorescence and increased fluorescence intensity in ternary systems compared to binary ones, suggesting potential applications in luminescence and analytical chemistry (Li et al., 2014).

Electrochemical and Photochemical Studies

Electrogenerated [CoI-salen]− Activation of 1-Halonaphthalenes : Faux et al. (2007) conducted an electroanalytical study on the reaction of 1-halonaphthalenes with electrogenerated [CoI-salen]−. They observed a substitution reaction with 1-iodonaphthalene, highlighting the potential for studying and utilizing such reactions in electrochemical applications (Faux et al., 2007).

Optically Detected Magnetic Resonance (ODMR) Spectra Studies : Kothandaraman et al. (1975) described optically detected magnetic resonance experiments on photoexcited 1-iodonaphthalene, providing insights into the character and behavior of the lowest triplet state of the compound. This study contributes to understanding the photophysics of such compounds (Kothandaraman et al., 1975).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors

Mode of Action

It’s known that iodonaphthalene derivatives can undergo various chemical reactions, such as pd-catalyzed cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.

Result of Action

Similar compounds have been shown to have various biological effects, such as inhibitory activity against certain cell lines .

Action Environment

The action, efficacy, and stability of 1-(1-Iodonaphthalen-2-yl)ethanone can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .

Biochemische Analyse

Biochemical Properties

1-(1-Iodonaphthalen-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in copper-catalyzed ligand-free amidation reactions, where it interacts with copper ions and amino acid amides . These interactions are essential for the synthesis of complex organic molecules, including benzodiazepines, which are known for their biological activities such as hypnosis, sedation, and muscle relaxation .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, its interaction with copper ions can influence the activity of enzymes involved in oxidative stress responses, thereby affecting cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The iodine atom in its structure plays a critical role in these interactions, facilitating the binding to specific sites on enzymes and proteins. This binding can lead to changes in enzyme activity, which in turn affects various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting various organs and tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of reactive intermediates, which can have further biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interactions with enzymes and proteins, influencing its biochemical effects .

Eigenschaften

IUPAC Name |

1-(1-iodonaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSMPFQFWJCQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Butylthio)ethyl]amine hydrochloride](/img/structure/B3261864.png)